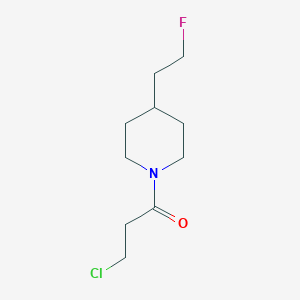

3-Chloro-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one

Beschreibung

3-Chloro-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one is a chloro-substituted propanone derivative featuring a piperidine ring substituted with a 2-fluoroethyl group. The 2-fluoroethyl group introduces electronegativity and lipophilicity, which may influence pharmacokinetics and receptor-binding properties compared to non-fluorinated analogs .

Eigenschaften

IUPAC Name |

3-chloro-1-[4-(2-fluoroethyl)piperidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17ClFNO/c11-5-1-10(14)13-7-3-9(2-6-12)4-8-13/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWMZSPLFLWBNIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCF)C(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

3-Chloro-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one is a synthetic organic compound characterized by its unique structure, which includes a piperidine ring substituted with a fluorinated ethyl group and a chloro-propanone moiety. Its molecular formula is , and it has garnered attention for its potential biological activities, particularly in pharmacological applications.

| Property | Value |

|---|---|

| Molecular Formula | C10H17ClFNO |

| Molecular Weight | 221.70 g/mol |

| CAS Number | 2097996-00-2 |

The compound is synthesized through a series of chemical reactions involving piperidine derivatives and fluoromethylating agents, followed by chlorination and coupling reactions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may function as an inhibitor or modulator of various biochemical pathways, which can lead to significant therapeutic effects. Research indicates that it could influence neurotransmitter systems, particularly those involving dopamine and serotonin receptors, due to its structural similarities to known ligands in these pathways .

Pharmacological Potential

Anticancer Activity : Preliminary studies suggest that compounds similar to this compound exhibit anticancer properties. For instance, related piperidine derivatives have shown efficacy in inhibiting tumor growth in various cancer models, indicating that this compound may also possess similar properties .

Neuropharmacological Effects : Given its potential interaction with neurotransmitter systems, there is interest in exploring its effects on neurological disorders. Compounds with similar structures have been investigated for their ability to modulate serotonin receptors, which are crucial in the treatment of depression and anxiety disorders .

Study on Anticancer Efficacy

A study investigated the cytotoxic effects of various piperidine derivatives, including those with chloro and fluorinated substituents, on cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. This highlights the potential therapeutic applications of this compound in oncology .

Neurotransmitter Interaction Study

In another study focused on the modulation of neurotransmitter systems, researchers found that similar compounds could selectively bind to serotonin receptors, demonstrating agonist activity. This suggests that this compound may also interact with these receptors, warranting further investigation into its neuropharmacological effects .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Chloro-1-(4-methylpiperidin-1-yl)propan-1-one | Lacks fluorinated substituent | Moderate anticancer activity |

| 3-Chloro-1-(4-(trifluoromethyl)piperidin-1-yl)propan-1-one | Contains trifluoromethyl group | Enhanced receptor binding |

| 3-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one | Dual-ring structure (piperidine + thiomorpholine) | Unique antimicrobial properties |

The addition of the fluorinated ethyl group in this compound enhances its lipophilicity and may improve its receptor selectivity compared to other similar compounds. This structural modification is believed to contribute to its unique biological activities.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

a. Drug Development

The compound is recognized for its potential as a precursor in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to the development of new drugs targeting specific biological pathways. For instance, derivatives of this compound have been investigated for their activity against neurological disorders due to their interaction with neurotransmitter systems .

b. Neurological Applications

Research indicates that compounds related to 3-Chloro-1-(4-(2-fluoroethyl)piperidin-1-yl)propan-1-one may exhibit properties beneficial in treating conditions such as anxiety and depression. The piperidine moiety is particularly significant as it is often found in many psychoactive drugs, suggesting that this compound could be a valuable lead in developing novel antidepressants or anxiolytics .

Pharmacological Studies

a. Receptor Interaction

Studies have shown that this compound may interact with various receptors in the central nervous system (CNS), including dopamine and serotonin receptors. Such interactions are crucial for the therapeutic efficacy of drugs aimed at treating mental health disorders .

b. Case Studies

Several case studies have documented the effects of similar compounds on animal models. For instance, modifications of the piperidine structure have led to increased binding affinity to serotonin receptors, indicating potential for enhanced efficacy in mood regulation therapies .

Synthetic Applications

a. Chemical Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in the preparation of more complex molecules used in pharmaceuticals. Its chlorinated structure provides unique reactivity that can be exploited in various synthetic pathways .

b. Research and Development

In research laboratories, this compound is utilized to explore new synthetic routes and methodologies for creating biologically active compounds. Its versatility makes it an attractive candidate for chemists looking to innovate within the field of medicinal chemistry .

Toxicological Studies

Understanding the safety profile of this compound is essential for its application in drug development. Preliminary toxicological studies suggest that while it exhibits promising pharmacological activity, further research is needed to fully assess its safety and potential side effects in humans .

Vergleich Mit ähnlichen Verbindungen

Core Structural Variations

The following table summarizes key analogs and their substituent differences:

Key Observations :

- Fluorine vs. Hydrogen/Sulfur: The 2-fluoroethyl group in the target compound may enhance metabolic stability and blood-brain barrier penetration compared to non-fluorinated analogs like 3-Chloro-1-(piperidin-1-yl)propan-1-one .

- Heterocyclic Substitutions : Thiomorpholin-4-yl and 1-methylpyrazole substituents introduce sulfur or nitrogen-rich moieties, which can alter electronic properties and binding affinities .

Pharmacological and Regulatory Implications

Regulatory Status

- Legislation: Synthetic cathinones are controlled under generic definitions in the UK and Ireland (). However, methoxy or halogenated variants like the target compound may evade current regulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.